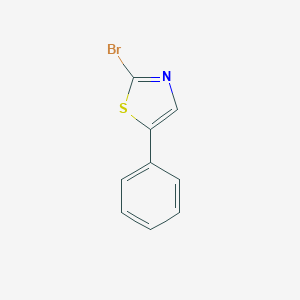![molecular formula C9H9Cl2NO2 B144519 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide CAS No. 910297-66-4](/img/structure/B144519.png)
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide involves the reaction of 2-chloroacetamide with formaldehyde . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide involves its role as a formaldehyde releaser . This compound can release formaldehyde under certain conditions, which can then interact with various molecular targets and pathways in biological systems. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes two chlorine atoms and a hydroxymethyl group attached to the phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-4-8(14)12-9-6(5-13)2-1-3-7(9)11/h1-3,13H,4-5H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAPCANLSPZNJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)

![[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid](/img/structure/B144458.png)




